molecular formula C13H13N3O B2571557 4-amino-N-(pyridin-3-ylmethyl)benzamide CAS No. 491615-37-3

4-amino-N-(pyridin-3-ylmethyl)benzamide

Cat. No. B2571557
CAS RN: 491615-37-3
M. Wt: 227.267
InChI Key: UMQVSNJQSZKTJG-UHFFFAOYSA-N
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Description

4-amino-N-(pyridin-3-ylmethyl)benzamide is a versatile chemical compound used extensively in scientific research. Its wide-ranging applications span from drug development to molecular biology studies. It has a CAS Number of 13160-59-3 and a molecular weight of 213.24 . The compound is solid in physical form .


Synthesis Analysis

The synthesis of benzamides, such as this compound, can be performed through direct condensation of carboxylic acids and amines . This reaction can be facilitated under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .


Molecular Structure Analysis

The molecular formula of this compound is C13H13N3O . This indicates that the compound is composed of 13 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 213.24 .

Scientific Research Applications

Luminescent Properties and Stimuli Response

A study by Srivastava et al. (2017) highlights compounds structurally similar to 4-amino-N-(pyridin-3-ylmethyl)benzamide, demonstrating luminescent properties and the ability to form nano-aggregates with enhanced emission in aqueous solutions. The luminescence was observed in both DMF solution and solid state. These compounds exhibited multi-stimuli response and mechanochromic properties, showing potential for applications in materials science and sensor technology (Srivastava et al., 2017).

Structural and Computational Analysis

Another research by Elangovan et al. (2021) synthesized a compound related to this compound and conducted a comprehensive study, including crystal structure analysis, computational studies using Density Functional Theory (DFT), and antimicrobial activity tests. This study showcases the potential of these compounds in pharmaceutical applications and provides insights into their molecular properties (Elangovan et al., 2021).

Synthesis and Characterization

Research conducted by Mobinikhaledi et al. (2006) focused on the synthesis of N-(3-Hydroxy-2-pyridyl)benzamides, including compounds similar to this compound. The study provided insights into the synthesis process and evaluated the microbiological activity of these compounds against various bacteria, demonstrating their potential as antibacterial agents (Mobinikhaledi et al., 2006).

Corrosion Inhibition Properties

Ji et al. (2016) synthesized a Schiff base derivative with multiple pyridine rings, structurally related to this compound. The study investigated its corrosion inhibition properties on mild steel in acidic environments, revealing that the compound acts as a mixed-type inhibitor and follows Langmuir adsorption isotherm. Such findings indicate potential applications in material science, particularly in corrosion prevention and surface protection (Ji et al., 2016).

Mechanism of Action

While the specific mechanism of action for 4-amino-N-(pyridin-3-ylmethyl)benzamide is not mentioned in the search results, compounds similar to it have been found to inhibit CDK2, a target for cancer treatment .

Safety and Hazards

The safety data sheet for benzamide, a similar compound, suggests that it is harmful if swallowed and suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .

properties

IUPAC Name

4-amino-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c14-12-5-3-11(4-6-12)13(17)16-9-10-2-1-7-15-8-10/h1-8H,9,14H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQVSNJQSZKTJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a round-bottom flask a suspension of 4-amino-benzoic acid (2 g, 14.58 mmol), C-pyridin-3-yl-methylamine (1.48 mL, 14.58 mmol), hydroxybenzotriazole (HOBt, 2.17 g, 16.04 mmol) and triethylamine (4.06 mL, 29.16 mmol) in dichloromethane (150 mL) is cooled to 0° C. and EDCI*HCl (3.08 g, 16.04 mmol) is added. The reaction mixture is stirred at room temperature for 20 hours. The solvent is removed in vacuo and ice cooled water is added. The precipitate is collected by filtration, washed once with 1 N NaOH, three times with water, two times with petroleum ether and dried in vacuo to give the title compound (2.56 g) as a solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.48 mL
Type
reactant
Reaction Step One
Quantity
2.17 g
Type
reactant
Reaction Step One
Quantity
4.06 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
3.08 g
Type
reactant
Reaction Step Two

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